8-O-methylretusin 8-O-methylretusin 7-hydroxy-8-methoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one is a member of 4'-methoxyisoflavones.
Brand Name: Vulcanchem
CAS No.: 37816-20-9
VCID: VC21344556
InChI: InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-16-12(15(13)19)7-8-14(18)17(16)21-2/h3-9,18H,1-2H3
SMILES: COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)O
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol

8-O-methylretusin

CAS No.: 37816-20-9

Cat. No.: VC21344556

Molecular Formula: C17H14O5

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

8-O-methylretusin - 37816-20-9

CAS No. 37816-20-9
Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
IUPAC Name 7-hydroxy-8-methoxy-3-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-16-12(15(13)19)7-8-14(18)17(16)21-2/h3-9,18H,1-2H3
Standard InChI Key SELGEUSJRWRBQR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)O
Canonical SMILES COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)O

Chemical Structure and Properties

Structural Characteristics

8-O-methylretusin, with the molecular formula C17H14O5, is classified as a 4'-methoxyisoflavone derivative . Its systematic name is 7-hydroxy-8-methoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one . The compound features a characteristic isoflavone core structure with specific substitution patterns, including a methoxy group at position 8 and a hydroxyl group at position 7 of the A-ring, as well as a methoxy group on the 4' position of the B-ring phenyl group .

The compound is also known by several synonyms including:

  • Isoafrormosin

  • 7-hydroxy-8-methoxy-3-(4-methoxyphenyl)chromen-4-one

  • Retusin 8-methyl ether

  • 3-(4-methoxyphenyl)-7-hydroxy-8-methoxy-4H-1-benzopyran-4-one

Physical and Chemical Properties

8-O-methylretusin has a molecular weight of 298.29 g/mol and exhibits specific physicochemical properties that influence its biological activity and pharmacokinetic profile . Key physical and chemical properties of the compound are summarized in Table 1.

Table 1. Physicochemical Properties of 8-O-methylretusin

PropertyValueSource
Molecular weight298.30 g/mol
Log P2.805
pKa8.830
Log D2.850
Solubility0.0108 mg/mL (pH 6.60)
Permeability (Papp)2.480 × 10⁻⁵ cm/s

These properties suggest that 8-O-methylretusin has moderate lipophilicity, which facilitates its ability to cross biological membranes. Its solubility is relatively low at physiological pH, which may affect its bioavailability .

Natural Sources and Distribution

Plant Sources

8-O-methylretusin has been isolated from several plant species. According to PubChem data, the compound has been reported in Euchresta horsfieldii and Euchresta formosana . Additionally, research has identified this compound in the stems of Maackia amurensis, where it was isolated as part of an activity-guided screening for human monoamine oxidase-B inhibitors .

The compound has also been studied in plants of the genus Spatholobus, which include various medicinal plants traditionally used in Asian herbal medicine . The presence of 8-O-methylretusin across multiple plant genera suggests it may play important ecological and biological roles in these species.

Biological Activities

Monoamine Oxidase Inhibition

One of the most significant biological activities of 8-O-methylretusin is its potent and selective inhibition of human monoamine oxidase-B (hMAO-B). Research published in 2020 demonstrated that 8-O-methylretusin isolated from Maackia amurensis exhibited an IC50 value of 0.23 μM against hMAO-B, with minimal activity against hMAO-A, resulting in a high selectivity index (SI) of 81.3 .

Further investigation revealed that 8-O-methylretusin acts as a reversible and competitive inhibitor of hMAO-B with a Ki value of 0.054 μM . Molecular docking simulations provided additional insights into this selective inhibition, showing that 8-O-methylretusin had a higher binding affinity for hMAO-B (-9.3 kcal/mol) compared to hMAO-A (-7.2 kcal/mol) .

The selective inhibition of MAO-B by 8-O-methylretusin is particularly relevant for potential therapeutic applications in neurological disorders, as MAO-B inhibitors have been used in the treatment of Parkinson's disease and other neurodegenerative conditions .

Pharmacokinetics

Absorption and Distribution

Recent research has investigated the pharmacokinetic properties of 8-O-methylretusin using physiologically-based pharmacokinetic (PBPK) modeling. The compound shows distinctive absorption and distribution characteristics that influence its bioavailability and potential therapeutic efficacy .

In pharmacokinetic studies, 8-O-methylretusin demonstrated a permeability coefficient (Papp) of 2.480 × 10⁻⁵ cm/s, indicating relatively good membrane permeability . This property facilitates absorption across biological membranes, including the gastrointestinal tract.

Metabolism and Elimination

The metabolism and elimination of 8-O-methylretusin have been investigated in animal models. In rats, the compound exhibited a clearance (CL) of 1.906 L/h and a steady-state volume of distribution (Vss) of 5.860 L .

The distribution characteristics of 8-O-methylretusin can be further understood through its blood-to-plasma ratio (Rbp) and fraction unbound in plasma (fup). In rats, the Rbp was 0.875, and the fup was 11.816%, while in humans, these values were predicted to be 0.777 and 7.07%, respectively . These parameters influence the compound's distribution within the body and its availability at target tissues.

Comparative Pharmacokinetics in Rats and Humans

Pharmacokinetic studies have provided comparative data on 8-O-methylretusin in both rats and predicted human models. The experimental and computational pharmacokinetic parameters for 8-O-methylretusin in rats and the predicted parameters in humans are summarized in Tables 2 and 3.

Table 2. Pharmacokinetic Parameters of 8-O-methylretusin in Rats

ParametersObservedCalculatedFold Error
Cmax (μg/mL)0.01360.01301.05
Tmax (h)0.250.201.25
AUC0→t (μg·h/mL)0.00970.01441.48
AUC0→∞ (μg·h/mL)0.01150.01461.27

Source:

Table 3. Predicted Pharmacokinetic Parameters of 8-O-methylretusin in Humans

ParametersValue
Cmax (μg/mL)0.0852
Tmax (h)0.800
AUC0→t (μg·h/mL)0.286
AUC0→∞ (μg·h/mL)2.145

Source:

The predicted concentration-time curve for 8-O-methylretusin in humans shows that the concentration decreases notably with time after reaching peak values, indicating efficient elimination . This pharmacokinetic profile provides valuable insights for potential therapeutic applications and dosing strategies.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator